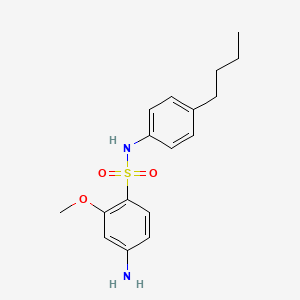

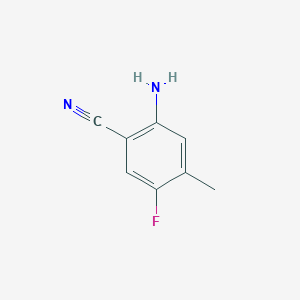

4-amino-N-(4-butylphenyl)-2-methoxybenzene-1-sulfonamide

Overview

Description

Scientific Research Applications

Antitumor Applications

Sulfonamide compounds have been evaluated for their antitumor properties through cell-based screens, with some derivatives progressing to clinical trials due to their potent cell cycle inhibitory effects. For instance, compounds disrupting tubulin polymerization and those causing decreases in the S phase fraction have shown promise as antimitotic agents and novel antiproliferative agents, respectively. Gene expression changes induced by these compounds have provided insights into drug-sensitive cellular pathways and essential pharmacophore structures for antitumor activity (Owa et al., 2002).

Medicinal Chemistry

The sulfonamide group is a critical functional group in drug design, appearing in various marketed drugs. It acts as an isostere for the carboxylic acid group of 4-aminobenzoic acid in sulfonamide antibacterials, highlighting the 4-amino group's essential role for activity. This review underscores the sulfonamide group's significance and safety in medicinal chemistry, challenging misconceptions about sulfonamide-related hypersensitivity (Kalgutkar et al., 2010).

Environmental Degradation

Research into the environmental degradation of sulfonamide antibiotics has identified novel microbial strategies to eliminate these compounds. For example, Microbacterium sp. strain BR1 degrades sulfamethoxazole through ipso-hydroxylation followed by fragmentation, leading to the release of sulfite and other products. This pathway highlights a significant microbial mechanism for reducing the persistence of sulfonamide antibiotics in the environment (Ricken et al., 2013).

Carbonic Anhydrase Inhibition

Halogenated sulfonamides have been synthesized and tested as inhibitors of carbonic anhydrase IX, a tumor-associated enzyme, demonstrating potential as antitumor agents. The design of potent inhibitors with specific activity against carbonic anhydrase IX suggests possible applications in cancer therapy (Ilies et al., 2003).

Veterinary Applications

Sulfonamides are used across agriculture, aquaculture, and animal husbandry due to their antibacterial properties. Their environmental impact, including distribution, degradation, and transportation to water sources, has been studied to understand better and mitigate potential risks related to antibiotic resistance propagation (Sukul & Spiteller, 2006).

properties

IUPAC Name |

4-amino-N-(4-butylphenyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-3-4-5-13-6-9-15(10-7-13)19-23(20,21)17-11-8-14(18)12-16(17)22-2/h6-12,19H,3-5,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQIQTFAXRJUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901216170 | |

| Record name | 4-Amino-N-(4-butylphenyl)-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901216170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(4-butylphenyl)-2-methoxybenzene-1-sulfonamide | |

CAS RN |

1193389-45-5 | |

| Record name | 4-Amino-N-(4-butylphenyl)-2-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193389-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-(4-butylphenyl)-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901216170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B1521447.png)

![3-Bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid](/img/structure/B1521460.png)

![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride](/img/structure/B1521464.png)